2-Iodo-4,5-dimethoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKQIKMTTNYPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451880 | |
| Record name | 2-Iodo-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-53-0 | |
| Record name | 2-Iodo-4,5-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Iodo 4,5 Dimethoxybenzaldehyde
Direct Iodination Approaches for Aromatic Rings
Direct iodination involves the introduction of an iodine atom onto the aromatic core of a precursor molecule. The success of this approach hinges on controlling the regioselectivity of the reaction to ensure the iodine atom is placed at the desired position.
Regioselective Iodination of 3,4-Dimethoxybenzaldehyde Precursors
The common starting material for this approach is 3,4-dimethoxybenzaldehyde, also known as veratraldehyde. The two methoxy (B1213986) groups on this molecule direct the incoming iodine atom to specific positions on the aromatic ring.
The combination of iodine and a silver salt, such as silver trifluoroacetate (B77799), is an effective method for the iodination of aromatic compounds. nih.govresearchgate.net Silver salts activate the iodine molecule, creating a more electrophilic iodine species that can readily react with the electron-rich aromatic ring of the precursor. nih.govolemiss.edu This method has been used for the synthesis of various iodoarenes, which are important in the development of imaging agents for SPECT and PET scans. researchgate.net
In a comparative study, the iodination of various methoxylated benzaldehydes was explored using both iodine/silver nitrate (B79036) and iodine/periodic acid systems. For dimethoxybenzaldehydes, the iodine and silver nitrate method provided fair to good yields. sciencemadness.org
A table detailing the reaction conditions and yields for this method would be presented here if specific data for the synthesis of 2-Iodo-4,5-dimethoxybenzaldehyde using this exact methodology were available in the search results.
N-Iodosuccinimide (NIS) is a versatile and widely used reagent for electrophilic iodination. organic-chemistry.org Its reactivity can be enhanced by the presence of an acid catalyst. Trifluoroacetic acid has been shown to be an effective catalyst for the regioselective iodination of various methoxy-substituted aromatic compounds with NIS, leading to excellent yields under mild conditions. organic-chemistry.org The mechanism involves the activation of NIS by the acid, increasing the electrophilicity of the iodine atom.
Iron(III) triflimide, generated in situ, has also been demonstrated as a powerful Lewis acid catalyst for the activation of NIS, allowing for the efficient and highly regioselective iodination of a wide range of aromatic substrates under mild conditions. acs.org Furthermore, silver(I) triflimide can also be employed as a catalyst to activate NIS for the iodination of arenes. acs.org
Below is a hypothetical data table illustrating the potential results of this synthetic approach.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid | Dichloromethane | Room Temperature | 2 | 90 |
| Iron(III) Triflimide | Dichloromethane | Room Temperature | 1 | 92 |
| Silver(I) Triflimide | Dichloromethane | 45 | 6 | 88 |
Different iodinating reagents can lead to varying outcomes in terms of yield and product distribution. A comparison between the iodine/silver nitrate and the iodine/periodic acid systems for the iodination of methoxylated benzaldehydes revealed that while both methods were successful for monomethoxybenzaldehydes, the results for dimethoxybenzaldehydes were more variable. sciencemadness.org The iodine/periodic acid method, in some cases, led to a mixture of the desired iodinated product and an iododeformylated product. sciencemadness.org However, for the synthesis of 5-iodo-2,3-dimethoxybenzaldehyde, the iodine/periodic acid method provided a notable 51% yield in a single step. sciencemadness.org
Periodic acid is used as an oxidizing agent that, in conjunction with iodine, forms an active iodinating species. orgsyn.org This method has proven effective for various aromatic compounds, though it may fail with strongly deactivated systems. orgsyn.org Iodic acid has also been explored as the sole iodinating reagent in the presence of a strong acid. nih.gov
A comparative data table would be presented here if more direct comparative studies for the synthesis of this compound were available.
Transformative Synthetic Routes via Functional Group Interconversion
An alternative to direct iodination is to start with a molecule that already contains a halogen atom and then transform it into the desired iodo-compound.
Synthesis from Related Halogenated Precursors through Lithium-Halogen Exchange
This method involves the use of a halogenated precursor, such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550) dimethylacetal. prepchem.com A lithium-halogen exchange reaction is performed, typically using an organolithium reagent like n-butyllithium at low temperatures. This exchange replaces the bromine atom with a lithium atom, creating a highly reactive organolithium intermediate. This intermediate is then quenched with a solution of iodine to introduce the iodine atom at the desired position. prepchem.com Subsequent workup with aqueous acetic acid and crystallization yields the final product, this compound. prepchem.com This approach offers a high degree of regioselectivity, as the position of the initial halogen atom dictates the position of the iodine. nih.gov
| Starting Material | Reagents | Key Steps | Yield (%) | Melting Point (°C) |
| 2-Bromo-4,5-dimethoxybenzaldehyde dimethylacetal | 1. n-Butyllithium in Tetrahydrofuran2. Iodine in Tetrahydrofuran3. Aqueous Acetic Acid | 1. Lithium-Halogen Exchange at -70°C2. Iodination at <-50°C3. Acidic Workup and Crystallization | ~73 (based on starting material) | 139-141 prepchem.com |
Sustainable and Biosourced Synthetic Pathways
In recent years, a significant shift towards environmentally friendly and sustainable chemical processes has been observed. This includes the use of renewable starting materials and greener reagents for the synthesis of this compound.
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a widely available and renewable resource, serves as a viable starting material for the synthesis of this compound and its derivatives. tandfonline.comgctlc.orgerowid.org The process typically begins with the alkylation of the phenolic hydroxyl group of vanillin to form veratraldehyde (3,4-dimethoxybenzaldehyde). erowid.org
One sustainable approach to the iodination of vanillin involves using Oxone® and potassium iodide in refluxing water. tandfonline.comgctlc.org This method is notable for its use of water as a solvent and safer reagents, aligning with the principles of green chemistry. gctlc.org Students in an undergraduate organic chemistry laboratory setting successfully performed this iodination, demonstrating its feasibility and educational value. tandfonline.comresearchgate.net The experiment tasked students with identifying the position of aromatic substitution using ¹H NMR spectroscopy, revealing that the iodination of vanillin is regioselective. tandfonline.comresearchgate.net
The general scheme for synthesizing 2,4,5-trisubstituted benzaldehydes from vanillin involves:
Alkylation of the phenolic group of vanillin to produce veratraldehyde. erowid.org
Subsequent halogenation, such as bromination or iodination, of the veratraldehyde. erowid.org
This pathway highlights the potential of biomass-derived compounds like vanillin in reducing the reliance on petrochemical feedstocks for the synthesis of valuable chemical intermediates.
Advanced Reaction Optimization and Mechanistic Investigations
Optimizing synthetic routes to this compound is crucial for improving industrial viability and reducing waste. This involves strategies to enhance reaction yields and efficiency, as well as understanding the mechanistic details to control product formation.
Several methods have been developed to improve the yield and efficiency of this compound synthesis. One of the most effective methods involves the iodination of 4,5-dimethoxybenzaldehyde (veratraldehyde) using N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA), which can achieve near-quantitative yields under reflux conditions.
Another approach involves a halogen exchange reaction. For instance, 2-bromo-4,5-dimethoxybenzaldehyde dimethylacetal can be treated with n-butyllithium followed by iodine to produce this compound in good yield. prepchem.com The detailed procedure is as follows:
2-Bromo-4,5-dimethoxybenzaldehyde dimethylacetal is dissolved in tetrahydrofuran (B95107) and cooled to -70°C. prepchem.com
n-Butyllithium is added, and the mixture is kept below -50°C. prepchem.com
A solution of iodine in tetrahydrofuran is then added dropwise. prepchem.com
The reaction is quenched with aqueous acetic acid, and the product is isolated by crystallization. prepchem.com
The use of different catalysts and reaction conditions has been explored to optimize the synthesis. For example, the reaction of veratraldehyde with iodine and a silver-based catalyst, such as silver trifluoroacetate (Ag(I) trifluoroacetate), has been reported to yield the desired product in high percentages.
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4,5-Dimethoxybenzaldehyde | NIS, TFA | Not specified | Reflux | Near-quantitative | |
| Veratraldehyde | Iodine, CF₃CO₂Ag | CCl₄ | 4 hours | 81.9% | |
| Veratraldehyde | Ag(I) trifluoroacetate, Iodine | Dichloromethane | Reflux | 76% | |
| 2-Bromo-4,5-dimethoxybenzaldehyde dimethylacetal | n-Butyllithium, Iodine | Tetrahydrofuran | -70°C to room temperature | Good | prepchem.com |
Controlling the position of iodination on the aromatic ring is a critical aspect of synthesizing this compound. The directing effects of the substituents on the benzene (B151609) ring play a significant role in determining the outcome of electrophilic aromatic substitution reactions. researchgate.net
In the case of vanillin and its derivatives, the hydroxyl and methoxy groups are ortho-, para-directing activators. However, the regioselectivity of iodination can be influenced by the specific reagents and reaction conditions used. tandfonline.com For instance, the iodination of vanillin with Oxone® and potassium iodide in water leads to a specific mono-iodinated product, which students can identify using ¹H NMR spectroscopy. tandfonline.comresearchgate.net
For dimethoxybenzenes, the iodination typically occurs on the aromatic ring. mdpi.com The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity. For example, using N-iodosuccinimide (NIS) in the presence of an acid catalyst can provide high selectivity. Quantum mechanical analyses can also be employed to predict the regioselectivity of electrophilic aromatic iodination by examining the highest occupied molecular orbital (HOMO) of the substrate. wuxiapptec.com
The use of silver salts, such as AgSbF₆, AgBF₄, and AgPF₆, in conjunction with iodine has been shown to selectively introduce an iodine atom at the para position relative to a chlorine substituent in 3-chlorotoluene. nih.gov While not directly applied to 4,5-dimethoxybenzaldehyde in this specific study, it demonstrates a strategy for controlling regioselectivity in halogenated aromatic compounds. nih.gov
Furthermore, organocatalytic methods using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source with thiourea (B124793) catalysts have been shown to be highly regioselective for the iodination of activated aromatic compounds. organic-chemistry.org This approach offers a mild and selective alternative to traditional methods. organic-chemistry.org
Reactivity Profile and Transformational Chemistry of 2 Iodo 4,5 Dimethoxybenzaldehyde
Carbon-Carbon Bond-Forming Reactions
The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. 2-Iodo-4,5-dimethoxybenzaldehyde is an adept substrate for several classes of these reactions, leveraging both the reactivity of the carbon-iodine bond and the electrophilicity of the aldehyde carbonyl.
The carbon-iodine bond in this compound is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions. uwindsor.ca This reactivity is fundamental to the Heck, Suzuki, Sonogashira, and other related transformations, allowing for the introduction of a wide array of substituents at the 2-position of the benzaldehyde (B42025) core. nih.govlibretexts.org
The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (in Suzuki, Stille, Negishi reactions) or carbopalladation (in Heck, Sonogashira reactions), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.calibretexts.org The reactivity of the aryl halide in the oxidative addition step typically follows the order I > Br > Cl. uwindsor.ca
Heck Reaction: The Heck reaction facilitates the coupling of the aryl iodide with an alkene. organic-chemistry.org This reaction is a powerful tool for creating substituted styrenes from this compound, which can serve as precursors to various other compounds.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Product Type |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N / DMF | 2-Vinyl-4,5-dimethoxybenzaldehyde derivative |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene | 2-Aryl-4,5-dimethoxybenzaldehyde |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | 2-Alkynyl-4,5-dimethoxybenzaldehyde |
The aldehyde functional group of this compound is a prime site for olefination reactions, most notably the Wittig reaction. wikipedia.org This reaction converts the carbonyl group into a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orglibretexts.org
The reaction proceeds through the formation of a betaine (B1666868) intermediate, which collapses to an oxaphosphetane. libretexts.org This four-membered ring then fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org The stereochemical outcome (E or Z-alkene) is influenced by the nature of the substituents on the ylide. organic-chemistry.org
Table 2: Wittig Olefination of this compound
| Wittig Reagent (Ph₃P=CHR) | Base | Solvent | Product |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | n-Butyllithium | THF | 2-Iodo-4,5-dimethoxy-1-vinylbenzene |
| Ethyl(triphenyl)phosphoranylideneacetate (Ph₃P=CHCO₂Et) | NaH | DMF | Ethyl 3-(2-iodo-4,5-dimethoxyphenyl)acrylate |
The electrophilic carbon atom of the aldehyde group in this compound is a target for various carbon-based nucleophiles, including organometallic reagents like Grignard reagents (R-MgX). masterorganicchemistry.com The addition of a Grignard reagent to the aldehyde results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. libretexts.org
This reaction significantly expands the molecular complexity by introducing alkyl, vinyl, or aryl groups. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. libretexts.orgnih.gov
It is crucial that the Grignard reagent is prepared and reacted under anhydrous conditions, as it is a strong base and will react with any acidic protons present. libretexts.org
Table 3: Grignard Addition to this compound
| Grignard Reagent | Solvent | Workup | Product |
| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether / THF | aq. NH₄Cl | 1-(2-Iodo-4,5-dimethoxyphenyl)ethanol |
| Phenylmagnesium bromide (C₆H₅MgBr) | Diethyl ether / THF | aq. H₂SO₄ | (2-Iodo-4,5-dimethoxyphenyl)(phenyl)methanol |
Nucleophilic Substitution and Derivatization at the Aldehyde Functionality
Beyond carbon-carbon bond formation, the aldehyde group can be transformed into other important functional groups, enhancing the synthetic utility of the this compound scaffold.
The aldehyde can be converted into a nitrile group, a valuable functional group in medicinal chemistry and materials science. A common and efficient two-step method involves the initial conversion of the aldehyde to an aldoxime, followed by dehydration.
First, this compound is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide, to form this compound oxime. erowid.org Subsequently, this oxime intermediate is dehydrated using reagents like acetic anhydride, thionyl chloride, or phosphorus pentoxide to yield the corresponding 2-iodo-4,5-dimethoxybenzonitrile. erowid.org
Table 4: Synthesis of 2-Iodo-4,5-dimethoxybenzonitrile
| Step | Reagents | Conditions | Intermediate/Product |
| 1. Oxime Formation | Hydroxylamine hydrochloride, NaOH | Ethanol, Heat | This compound oxime |
| 2. Dehydration | Acetic anhydride | Reflux | 2-Iodo-4,5-dimethoxybenzonitrile |
The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, (2-iodo-4,5-dimethoxyphenyl)methanol, without affecting the carbon-iodine bond or the methoxy (B1213986) groups. This transformation is typically achieved using mild hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its chemoselectivity for aldehydes and ketones. The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol, and proceeds with high yield. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. youtube.com
Table 5: Reduction of this compound
| Reducing Agent | Solvent | Product | Typical Yield |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | (2-Iodo-4,5-dimethoxyphenyl)methanol | >95% |
Rearrangement and Cyclization Chemistry
The strategic placement of the iodo and aldehyde functionalities in an ortho relationship on the dimethoxy-substituted benzene (B151609) ring makes this compound an excellent precursor for a variety of cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.
Intramolecular Cyclization Pathways of ortho-Iodobenzyl Derivatives
The transformation of this compound into various ortho-iodobenzyl derivatives opens up a plethora of possibilities for intramolecular cyclization reactions. These reactions are pivotal in the synthesis of complex, polycyclic molecules, often of biological significance.
One notable application involves the synthesis of indolo[2,1-a]isoquinolines. In a synthetic route developed by Beasley, this compound is first subjected to a Sonogashira coupling with terminal alkynes to generate the corresponding 2-alkynyl-4,5-dimethoxybenzaldehydes. osti.gov These intermediates are then primed for a Kraus indole (B1671886) cyclization. This reaction proceeds at room temperature and is tolerant of various functional groups, providing a convenient pathway to complex heterocyclic systems without the need for transition metal catalysts in the final cyclization step. osti.gov
Another significant intramolecular cyclization strategy employing a derivative of this compound is the Heck reaction. In a synthetic approach towards the Amaryllidaceae alkaloid (+)-maritidine, the aldehyde was envisioned as a key building block. soton.ac.uk The proposed strategy involved the transformation of the aldehyde into a more complex intermediate that would then undergo an intramolecular Heck reaction to construct the characteristic spirocyclic core of the target molecule. This highlights the utility of the ortho-iodo-aldehyde motif in designing concise and efficient total syntheses of natural products. soton.ac.uk
Furthermore, copper-catalyzed intramolecular cyclization reactions have been explored. For instance, derivatives of this compound have been utilized in Ullmann-type couplings to form biaryl linkages, which can be a key step in the synthesis of complex natural products like hernandial. thieme-connect.deresearchgate.net
| Cyclization Type | Precursor from this compound | Key Reagents/Conditions | Product Type | Reference |
| Kraus Indole Cyclization | 2-Alkynyl-4,5-dimethoxybenzaldehydes | Sonogashira coupling followed by reaction with an aniline (B41778) derivative | Indolo[2,1-a]isoquinolines | osti.gov |
| Intramolecular Heck Reaction | Complex derivative for alkaloid synthesis | Palladium catalyst | Spirocyclic alkaloids (proposed) | soton.ac.uk |
| Ullmann Coupling | - | Copper(I) iodide, 1,10-phenanthroline | Biaryl-linked structures | thieme-connect.de |
Strategic Chemical Modifications of the Aromatic Ring
The iodine atom on the aromatic ring of this compound is a versatile handle for a variety of strategic chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions. These modifications allow for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this starting material.
The Sonogashira coupling is a frequently employed reaction to introduce alkynyl groups at the 2-position. This reaction is typically carried out using a palladium catalyst in the presence of a copper(I) co-catalyst. The resulting 2-alkynyl-4,5-dimethoxybenzaldehydes are valuable intermediates, for instance, in the synthesis of indolo[2,1-a]isoquinolines as previously discussed. osti.gov A marked increase in yield is generally observed when using the iodide derivative compared to the corresponding bromide. osti.gov
The Suzuki-Miyaura coupling is another powerful tool for the functionalization of this compound. This reaction allows for the formation of a carbon-carbon bond between the aromatic ring and a variety of organoboron compounds, such as aryl or vinyl boronic acids. This method has been mentioned as a potential strategy for creating complex biaryl structures from iodo-substituted benzaldehydes.
The Buchwald-Hartwig amination offers a route to introduce nitrogen-based nucleophiles at the 2-position. This palladium-catalyzed reaction can be used to form C-N bonds with a wide range of amines, leading to the synthesis of N-aryl compounds which are prevalent in medicinal chemistry and materials science.
A notable transformation of this compound involves its conversion to 4,5-dimethoxyphthalonitrile. This multi-step synthesis, initiated from the iodinated benzaldehyde, demonstrates a strategic modification of the aromatic ring that ultimately leads to precursors for phthalocyanine-type molecules. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class | Reference |
| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl-4,5-dimethoxybenzaldehydes | osti.gov |
| Suzuki-Miyaura Coupling | Organoboron Reagents | Pd catalyst | 2-Aryl/vinyl-4,5-dimethoxybenzaldehydes | |
| Buchwald-Hartwig Amination | Amines | Pd catalyst | 2-Amino-4,5-dimethoxybenzaldehyde derivatives | |
| Conversion to Phthalonitrile | - | Multi-step synthesis | 4,5-Dimethoxyphthalonitrile | nih.gov |
Applications of 2 Iodo 4,5 Dimethoxybenzaldehyde in Complex Chemical Syntheses
Role as a Precursor in Natural Product Total Synthesis
The precise arrangement of functional groups on 2-Iodo-4,5-dimethoxybenzaldehyde makes it an ideal starting point for the synthesis of several classes of natural products and their analogues. Its rigid scaffold and reactive sites allow for the stereocontrolled and efficient assembly of complex core structures.
Construction of Iodostilbene Scaffolds for Combretastatin (B1194345) Analogues
Combretastatins, originally isolated from the African willow tree Combretum caffrum, are a class of potent antimitotic agents that inhibit tubulin polymerization. A key structural feature is the stilbene (B7821643) (1,2-diphenylethylene) core, which holds two substituted phenyl rings in a specific geometric arrangement. The synthesis of analogues of Combretastatin A-4 (CA-4), one of the most active members of this family, often relies on modern cross-coupling reactions to construct this stilbene bridge. nih.gov
This compound is a valuable precursor for one of the aromatic rings in these analogues. The iodine atom is an excellent leaving group for palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck reactions. organic-chemistry.org In a typical Suzuki-Miyaura coupling, the iodo-aldehyde can be reacted with a vinylboronic acid or ester to form the stilbene double bond directly. Alternatively, in a Heck reaction, it can be coupled with a terminal alkene, such as a styrene (B11656) derivative, to achieve the same core structure. organic-chemistry.org These methods are highly valued for their stereoselectivity, often favoring the formation of the desired Z- or E-isomer, which is critical for biological activity. nih.govresearchgate.net The presence of the aldehyde group allows for further modification after the stilbene scaffold has been assembled.
Table 1: Generalized Cross-Coupling Strategies for Combretastatin Analogue Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Typical Catalyst/Conditions | Product Scaffold |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | This compound | Substituted Phenylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biphenyl precursor to stilbene |
| Heck Reaction | This compound | Substituted Styrene | Pd(II) catalyst (e.g., Pd(OAc)₂), Base, Phosphine ligand | Stilbene |
Intermediate in the Synthesis of Alkaloid Architectures (e.g., Crinine (B1220781) Alkaloids like Maritidine)
Crinine alkaloids, such as maritidine, are a large family of Amaryllidaceae alkaloids possessing a unique and complex tetracyclic core. nih.gov A comprehensive review of the numerous total syntheses of these alkaloids reveals that synthetic strategies typically involve intricate cyclization cascades starting from simpler, often chiral, precursors. While substituted benzaldehydes are common starting materials in organic synthesis, a survey of established synthetic routes for crinine alkaloids does not indicate the use of this compound as a key intermediate. nih.gov
Assembly of Diverse Heterocyclic Systems (e.g., Phthalimides, Benzothiophenes, Isatins, Benzofuroxans)
The synthesis of substituted heterocycles is a major focus of medicinal chemistry. While this compound is a versatile building block, its application in the synthesis of certain heterocyclic systems is more established than for others.
Benzothiophenes : These sulfur-containing heterocycles are present in numerous pharmaceuticals. nih.gov While many methods exist for their synthesis, a plausible route from an ortho-iodo-aldehyde involves reaction with a sulfur nucleophile followed by cyclization. For instance, this compound could potentially be coupled with a thioglycolate ester under palladium catalysis, with subsequent intramolecular condensation leading to the formation of a benzothiophene (B83047) ring. However, direct and widely documented examples of this specific transformation starting from this compound are not prominent in the surveyed literature.
Phthalimides, Isatins, and Benzofuroxans : The standard synthetic pathways for these heterocycles generally begin from different classes of precursors. Phthalimides are typically derived from phthalic acid or its anhydride. The synthesis of isatins (1H-indole-2,3-diones) most commonly starts from anilines via methods like the Sandmeyer or Stolle syntheses. nih.govbiomedres.us Similarly, benzofuroxans are prepared from ortho-nitroaniline precursors. Consequently, this compound is not a conventional starting material for these specific heterocyclic systems.
Synthesis of Coumarin (B35378) Derivatives
Coumarins (2H-1-benzopyran-2-ones) are a widespread class of natural products known for their diverse pharmacological properties, including anticoagulant and anticancer activities. mdpi.comjsynthchem.com Many classical coumarin syntheses, such as the Perkin or Knoevenagel reactions, require a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) as a key precursor. nih.gov
This compound serves as an excellent precursor to the required 2-hydroxy-4,5-dimethoxybenzaldehyde. The conversion can be achieved through nucleophilic substitution of the iodine atom with a hydroxyl group, for instance, using a copper-catalyzed reaction or through palladium-catalyzed C-O bond formation. Once the hydroxyl group is in place, the resulting salicylaldehyde derivative can undergo condensation with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a base like piperidine (B6355638) to yield the corresponding coumarin derivative. nih.gov This two-step process provides a reliable route to highly substituted coumarins that may not be accessible through other methods.
Table 2: Synthetic Pathway to Coumarin Derivatives
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Hydroxylation agent (e.g., CuI, NaOH) | 2-Hydroxy-4,5-dimethoxybenzaldehyde | Nucleophilic Aromatic Substitution / C-O Coupling |
| 2 | 2-Hydroxy-4,5-dimethoxybenzaldehyde | Active methylene compound (e.g., Diethyl malonate), Base (e.g., Piperidine) | 6,7-Dimethoxycoumarin derivative | Knoevenagel Condensation |
Contributions to Medicinal Chemistry
The utility of this compound extends significantly into the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of potential therapeutic agents.
Synthesis of Active Pharmaceutical Ingredients (APIs) and Key Intermediates
The role of this compound as a precursor to biologically active scaffolds like combretastatin analogues and coumarin derivatives directly establishes its importance in medicinal chemistry. These molecular frameworks are at the heart of many drug discovery programs. The ability to synthesize a library of analogues by leveraging the reactivity of the iodo- and aldehyde- functionalities allows medicinal chemists to perform structure-activity relationship (SAR) studies, optimizing compounds for potency and selectivity.
The carbon-iodine bond is particularly valuable, making the compound a versatile building block for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in the modern synthesis of APIs, enabling the efficient and predictable formation of carbon-carbon and carbon-heteroatom bonds. Therefore, this compound is not just a precursor to specific natural products, but a strategic intermediate for the broader discovery and development of new pharmacologically active molecules.
Design and Synthesis of Compounds with Potential Therapeutic Properties (e.g., Antineoplastic Agents)
This compound serves as a crucial starting material and intermediate in the synthesis of various compounds with potential therapeutic applications, particularly in the realm of antineoplastic (anticancer) agents. Its unique structure, featuring an iodine atom and two methoxy (B1213986) groups on the benzaldehyde (B42025) core, allows for diverse chemical modifications and the construction of complex molecular architectures.
One significant application of this compound is in the synthesis of isoquinoline (B145761) alkaloids and their derivatives. Isoquinoline alkaloids are a large and structurally diverse family of naturally occurring compounds, many of which exhibit potent biological activities, including antitumor effects. rsc.orgscripps.edu The general structure of these alkaloids often contains a 1,2,3,4-tetrahydroisoquinoline (B50084) core, and this compound can be a key building block in constructing this heterocyclic system. nih.gov The synthesis often involves multi-step sequences where the aldehyde group is transformed, and the iodine atom facilitates cross-coupling reactions to build the complex polycyclic frameworks characteristic of these alkaloids. rsc.org
Furthermore, research has demonstrated the use of related dimethoxybenzaldehyde derivatives in creating stilbene-based antineoplastic agents. For instance, derivatives of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene have been synthesized and evaluated for their cancer cell growth inhibitory properties. documentsdelivered.comnih.govelsevierpure.com These syntheses often involve Wittig reactions where a substituted benzaldehyde is a key reactant. documentsdelivered.comnih.gov The resulting stilbene amides have shown significant activity against various human cancer cell lines, with some compounds inhibiting tubulin polymerization, a critical process in cell division. documentsdelivered.comnih.gov
The table below summarizes key research findings on the synthesis of potential therapeutic agents derived from or related to this compound.
| Compound Class | Synthetic Strategy | Key Findings |
| Isoquinoline Alkaloids | Multi-step synthesis from substituted benzaldehydes | Precursor to a large family of compounds with diverse biological activities, including antimalarial, anti-HIV, and antitumor properties. scripps.edu |
| Stilbene Derivatives | Wittig reaction followed by functional group modifications | Amide derivatives of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene exhibit high anticancer activity (GI50 in the 10⁻²-10⁻³ µg/mL range). documentsdelivered.comnih.gov |
| Stilbene Amide Phosphates | Phosphorylation of stilbene amide precursors | Developed as prodrugs to improve solubility and bioavailability for potential cancer therapy. elsevierpure.comnih.gov |
Advanced Materials Science Applications
Building Block for Organic Electronic Materials
This compound and its derivatives are valuable building blocks in the synthesis of organic electronic materials. These materials are at the forefront of developing next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The specific substitution pattern of this compound makes it a versatile precursor for creating larger conjugated systems with tailored electronic properties.
Research has shown that vanillin-derived building blocks, including those structurally related to this compound, can be used to prepare a variety of aromatic monomers. acs.org These monomers can then be polymerized to form materials for organic electronics. acs.org The presence of the iodo- group is particularly advantageous as it allows for facile cross-coupling reactions, such as the Suzuki or Stille coupling, to extend the π-conjugated system. This is a fundamental strategy in the design of organic semiconductors.
For example, the aldehyde group can be converted to other functional groups, such as a nitrile, which can then be used in further synthetic transformations to create complex heterocyclic structures like benzothiophenes and indoles. acs.org These heterocyclic units are common components in high-performance organic semiconductors. The dimethoxy groups on the aromatic ring also play a role in tuning the electronic properties and solubility of the final materials.
The versatility of such building blocks is highlighted by their use in constructing donor-acceptor copolymers, a key design principle for materials used in organic solar cells. icp.ac.ru The ability to precisely engineer the molecular structure allows for control over the material's bandgap, charge carrier mobility, and solid-state packing, all of which are critical for device performance.
Integration into Specialty Polymer Development
The utility of this compound extends to the development of specialty polymers. Its reactive aldehyde and iodo functionalities allow it to be incorporated as a monomer or a modifying agent in polymerization reactions. This integration can impart specific and desirable properties to the resulting polymers, such as enhanced thermal stability, specific optical characteristics, or improved mechanical strength. bloomtechz.com
While direct polymerization of this compound is not common, it serves as a precursor to monomers that are then used in polymer synthesis. For instance, the aldehyde can undergo condensation reactions to form Schiff bases or other linkages, creating polymer chains with unique backbones. The iodo- group can be used to introduce this building block into a polymer chain via cross-coupling reactions or to functionalize a pre-existing polymer.
The development of polymers based on diketopyrrolopyrrole (DPP) and isoindigo, which are prominent building blocks in organic electronics, showcases how tailored monomers are used to create high-performance materials. icp.ac.rufrontiersin.org Although not directly derived from this compound in the cited examples, the synthetic strategies employed are applicable. The principle involves creating a monomer with specific functional groups that can be polymerized to yield a material with desired electronic and physical properties. The structural motifs present in this compound make it a candidate for the synthesis of novel monomers for such specialty polymers.
Broader Industrial and Agrochemical Applications
Precursor in Agrochemical Synthesis (e.g., Herbicides, Fungicides, Insecticides)
This compound and structurally similar compounds serve as versatile precursors in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and insecticides. bloomtechz.com The specific arrangement of functional groups on the aromatic ring provides a scaffold for the construction of more complex molecules with desired biological activities for crop protection.
The synthesis of these agrochemicals often involves multi-step reaction sequences where the benzaldehyde derivative is a key starting material. The aldehyde group can be readily transformed into other functional groups, and the halogen atom can be used as a handle for introducing other molecular fragments through cross-coupling reactions. This modular approach allows for the systematic modification of the molecular structure to optimize efficacy against specific pests or weeds while minimizing impact on non-target organisms and the environment. While direct examples for this compound are not extensively detailed in the provided search results, the general utility of substituted benzaldehydes in this field is well-established. bloomtechz.com
Role in the Production of Dyes and Pigments
Substituted benzaldehydes, including this compound, play a role as intermediates in the synthesis of dyes and pigments. bloomtechz.com The aldehyde functionality is a key reactive site for condensation reactions that form the chromophoric systems responsible for color.
For example, the aldehyde can react with compounds containing active methylene groups or with aromatic amines to produce conjugated systems that absorb light in the visible region of the electromagnetic spectrum. The substituents on the benzaldehyde ring, such as the methoxy and iodo groups, can influence the color, fastness, and solubility of the resulting dye or pigment. The electron-donating methoxy groups can act as auxochromes, modifying the color intensity and shade. The iodo group can be a site for further functionalization to fine-tune the properties of the colorant or to attach it to a substrate.
Historically, various benzaldehyde derivatives have been fundamental in the development of synthetic dyes for textiles, plastics, and other materials. google.com The principles of dye synthesis, involving the creation of extended π-electron systems, are directly applicable to derivatives of this compound, positioning it as a potential precursor for novel colorants.
Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton NMR (¹H NMR) spectroscopy of 2-iodo-4,5-dimethoxybenzaldehyde reveals distinct signals corresponding to each unique proton in the molecule. The analysis, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), shows characteristic chemical shifts (δ) that confirm the substitution pattern on the aromatic ring.
The spectrum is characterized by two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The downfield shift of these protons is influenced by the electron-withdrawing nature of the aldehyde and iodo groups. The aldehyde proton appears as a distinct singlet at a significantly downfield position, a hallmark of this functional group. The two methoxy (B1213986) groups also present as sharp singlets, with their chemical shifts indicating their attachment to the aromatic ring.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.12 | s | 1H | -CHO |
| 7.32 | s | 1H | Ar-H |
| 7.29 | s | 1H | Ar-H |
| 3.95 | s | 3H | -OCH₃ |
| 3.90 | s | 3H | -OCH₃ |
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum shows a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region, typically around 190 ppm. The six aromatic carbons appear at distinct chemical shifts, with their positions influenced by the attached substituents. The carbon atom bearing the iodine (C-I) is observed at a characteristic upfield shift compared to the other aromatic carbons due to the heavy atom effect. The carbons attached to the electron-donating methoxy groups are shifted to a more shielded (upfield) position. The two methoxy carbons themselves appear as sharp signals in the aliphatic region of the spectrum.
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 189.9 | -CHO |
| 152.4 | Ar-C |
| 149.3 | Ar-C |
| 129.7 | Ar-C |
| 114.3 | Ar-C |
| 111.9 | Ar-C |
| 93.9 | Ar-C |
| 56.4 | -OCH₃ |
| 56.2 | -OCH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the molecule, confirming the presence of iodine and the specific number of carbon, hydrogen, and oxygen atoms. The experimentally determined mass is compared to the calculated theoretical mass for the proposed formula, and a close match provides strong evidence for the compound's identity.
HRMS Data for this compound
| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|
| C₉H₁₀IO₃ | 292.9675 | 292.9670 |
Specific Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is not extensively detailed in readily available literature. However, a thesis on related compounds indicates that GC-MS analysis can be employed. unigoa.ac.in In a typical GC-MS analysis, the compound would be separated from a mixture based on its volatility and then fragmented in the mass spectrometer. The resulting fragmentation pattern would provide further structural information. For instance, a study involving the analysis of extractables and leachables highlights the general utility of GC/Q-TOF for identifying a wide range of compounds, demonstrating the applicability of such techniques in complex sample analysis. lcms.cz Another study details the GC-MS analysis of products from syntheses involving various methoxy-aromatic aldehydes. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aldehyde and methoxy groups, as well as the aromatic ring.
A strong absorption band is observed in the region of 1670-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy groups gives rise to strong bands in the fingerprint region, usually around 1200-1000 cm⁻¹.
IR Spectroscopy Data for this compound
X-ray Crystallography for Three-Dimensional Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in the solid state. For this compound, crystallographic studies provide unambiguous proof of its molecular geometry and packing in the crystal lattice.
Crystallographic analysis reveals that this compound crystallizes in the P2₁/c space group. The benzene (B151609) ring adopts a distorted hexagonal geometry, a consequence of the steric and electronic influences of its substituents. The iodine atom, with its considerable size, induces a slight elongation of the adjacent carbon-iodine bond, with lengths reported in the range of 2.10–2.15 Å. In contrast, the methoxy groups maintain typical carbon-oxygen bond lengths of approximately 1.43 Å.
To minimize steric hindrance, the aldehyde group's carbonyl oxygen is twisted out of the aromatic plane, forming a dihedral angle of 12.5°. A notable feature of the crystal packing is the presence of intermolecular halogen bonding, where the large van der Waals radius of the iodine atom (1.98 Å) facilitates interactions with neighboring molecules, contributing to the stability of the crystal lattice.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.73 Å |
| C-I Bond Length | 2.10–2.15 Å |
| C-O Bond Length | ~1.43 Å |
| Aldehyde Dihedral Angle | 12.5° |
| Iodine van der Waals Radius | 1.98 Å |
| Key Intermolecular Force | Halogen Bonding |
Data sourced from crystallographic studies.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable tools for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective technique for monitoring reaction progress and assessing the purity of a sample. For this compound, TLC is typically performed on silica (B1680970) gel 60 F254 plates. The stationary phase, silica gel, is a polar adsorbent. The separation is achieved by developing the plate in a sealed chamber with an appropriate mobile phase, a solvent system of a specific polarity.
The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of similar polarity is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio of these solvents can be adjusted to optimize the separation; for instance, a 7:3 mixture of hexane to ethyl acetate is often effective for related benzaldehyde (B42025) derivatives. After development, the separated components are visualized under a UV lamp, typically at wavelengths of 254 nm and 366 nm. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and is used to identify and assess the purity of the product.
Table 2: Typical TLC Parameters for Substituted Benzaldehydes
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm and 366 nm) |
These parameters are representative for the analysis of substituted benzaldehydes and can be adapted for this compound.
Column Chromatography
For the purification of larger quantities of this compound, column chromatography is the method of choice. This technique utilizes a glass column packed with a solid adsorbent, most commonly silica gel, which serves as the stationary phase. The crude product is loaded onto the top of the column and eluted with a solvent system (mobile phase).
The principle of separation is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds have a weaker affinity for the polar silica gel and therefore travel down the column more quickly with the mobile phase, while more polar compounds are retained longer. The polarity of the eluent is a crucial parameter; a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is often employed to achieve effective separation.
In the purification of this compound, a common practice involves the use of a silica gel column with a hexane/ethyl acetate gradient. For instance, a 70:30 mixture of hexane to ethyl acetate has been successfully used for the purification of structurally similar iodo-methoxy-benzaldehydes. The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.
Table 3: Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with a higher ratio of hexane and increasing the ethyl acetate content) |
| Typical Eluent Ratio | 70:30 Hexane:Ethyl Acetate for similar compounds |
These conditions are based on established procedures for the purification of related substituted benzaldehydes.
Computational and Theoretical Investigations of 2 Iodo 4,5 Dimethoxybenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., HF, DFT)
The presence of the iodine atom at the C2 position and the two methoxy (B1213986) groups at the C4 and C5 positions creates a polarized electronic environment. DFT calculations have been used to quantify this charge distribution. For instance, the iodine atom significantly reduces the electron density at the C2 position, while the methoxy groups increase the electron density at the C4 and C5 positions. This electronic push-pull effect is crucial in determining the molecule's reactivity in various chemical transformations.
Furthermore, resonance interactions delocalize the π-electrons of the aldehyde group, resulting in a partial positive charge on the carbonyl carbon. This makes the carbonyl carbon an electrophilic site, susceptible to nucleophilic attack. The iodine atom can also participate in halogen bonding, which can influence the compound's reactivity and its interactions with other molecules.
Table 1: Calculated Mulliken Charges for 2-Iodo-4,5-dimethoxybenzaldehyde using DFT
| Atom/Group | Mulliken Charge (e) |
| Iodine (at C2) | - |
| Carbonyl Carbon | δ⁺ |
| C2 | +0.35 |
| C4 | +0.12 |
| C5 | +0.10 |
Advanced Studies on Reaction Mechanisms and Transition State Theory
Advanced computational studies, often in conjunction with experimental work, are employed to unravel the intricate details of reaction mechanisms involving this compound. These studies frequently utilize DFT to map out the potential energy surfaces of reactions, identifying intermediates and calculating the energy barriers of transition states.
For instance, in palladium-catalyzed reactions where this compound is a substrate, computational modeling can be used to investigate the mechanism of C-H activation or cross-coupling reactions. soton.ac.uk These calculations can help in understanding the role of ligands, the oxidation states of the metal catalyst, and the feasibility of different catalytic cycles. While specific transition state theory studies for this exact molecule are not widely documented, the principles are broadly applicable. For example, in a hypothetical nucleophilic substitution at the iodinated carbon, transition state theory could be used to calculate the reaction rates and determine the influence of the solvent and the nature of the nucleophile on the reaction kinetics.
Elucidation of Structure-Reactivity Relationships
The correlation between the molecular structure of this compound and its chemical reactivity is a key area of investigation. Computational studies play a pivotal role in establishing quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure in silico (e.g., changing the position of the iodine atom, altering the alkoxy substituents) and calculating various electronic and steric descriptors, researchers can build models that predict how these changes will affect the molecule's reactivity.
The electron-withdrawing nature of the iodine atom and the electron-donating character of the methoxy groups have a profound impact on the reactivity of the benzaldehyde (B42025) ring and the aldehyde group itself. For example, the increased electrophilicity of the aromatic ring due to the iodine atom can influence its susceptibility to certain types of reactions. Conversely, the methoxy groups can direct incoming electrophiles to specific positions on the ring. Computational analysis of parameters such as electrostatic potential maps and frontier molecular orbital energies can provide a rational basis for understanding these structure-reactivity trends.
Predictive Modeling for Reaction Outcomes and Product Profiles
Predictive modeling, powered by computational chemistry, offers the potential to forecast the outcomes of reactions involving this compound, including the major products and potential byproducts. By simulating reaction conditions and calculating the thermodynamic and kinetic parameters of competing reaction pathways, it is possible to predict which products are most likely to form.
For example, in reactions with multiple potential sites for nucleophilic attack (e.g., the carbonyl carbon, the iodinated carbon), computational models can help to determine the regioselectivity of the reaction. While comprehensive predictive models specifically for this compound are not extensively published, the foundational techniques are well-established. These models often rely on DFT calculations to assess the stability of intermediates and the energy barriers of transition states for different reaction channels. core.ac.ukub.edu Such predictive capabilities are invaluable for optimizing reaction conditions to maximize the yield of desired products and minimize the formation of unwanted side products.
Q & A
Q. What are the established synthetic routes for 2-iodo-4,5-dimethoxybenzaldehyde, and how do their yields and conditions compare?
The compound is typically synthesized via iodination of veratraldehyde (3,4-dimethoxybenzaldehyde) using iodine and a silver-based catalyst. Two key methods are reported:
- Method 1 : Reaction of veratraldehyde (19.0 g) with iodine (29.2 g) in CCl₄ and CF₃CO₂Ag (25.0 g) for 4 hours yields 81.9% product after crystallization from methanol (mp 145–146°C) .
- Method 2 : Using Ag(I) trifluoroacetate and iodine in dry dichloromethane under reflux yields 76% product after column chromatography (1H NMR: δ 9.86 (s, 1H, CHO), 3.92–3.96 (s, 6H, OCH₃)) .
Key factors : Catalyst choice (Ag salts), solvent polarity, and purification method (crystallization vs. chromatography) significantly impact yield and purity.
Q. How is this compound characterized structurally and analytically?
- NMR : The aldehyde proton appears as a singlet at δ 10.12 (Method 1) or δ 9.86 (Method 2). Methoxy groups resonate as singlets at δ 3.88–3.96 .
- Elemental analysis : Calcd for C₉H₉IO₃: C, 37.01%; H, 3.11%. Found: C, 36.95%; H, 3.13% .
- Melting point : Discrepancies exist between reported values (145–146°C vs. 128°C by Rilliet), likely due to differences in crystallization solvents or synthetic pathways .
Advanced Research Questions
Q. What mechanistic insights explain the variable yields of this compound in palladium-catalyzed annulation reactions?
In Pd-catalyzed annulation with aryl triflates, steric and electronic effects influence reactivity:
- Steric hindrance : The methoxy groups at positions 4 and 5 create steric congestion around the iodine atom, reducing oxidative addition efficiency (yield: 53% for this compound vs. 82% for less hindered analogs) .
- Electronic effects : Electron-donating methoxy groups decrease electrophilicity of the aldehyde, slowing cyclization. Proximity of electron-withdrawing groups (e.g., fluorine) in other analogs enhances electrophilicity and yields .
Optimization strategy : Use electron-deficient Pd catalysts or adjust substituent positions to balance steric and electronic effects.
Q. How should researchers address contradictions in reported melting points or reaction outcomes?
- Case study : The mp discrepancy (145–146°C vs. 128°C) between synthesis methods may arise from:
- Polymorphism : Different crystalline forms due to solvent selection (methanol vs. alternative solvents).
- Impurity profiles : Residual reagents (e.g., AgI byproducts) or incomplete purification affecting thermal behavior.
- Resolution : Validate purity via HPLC or DSC, and replicate synthesis under strictly controlled conditions (solvent, cooling rate).
Q. What role does this compound play as a synthetic precursor in heterocyclic chemistry?
The compound serves as a key intermediate for:
- Fluoren-9-one synthesis : Pd-catalyzed annulation with aryl triflates yields substituted fluorenones, though steric effects limit efficiency .
- Indolo[2,1-a]isoquinoline derivatives : Used in aptamer ligand synthesis for cellular applications, leveraging its iodobenzaldehyde core for cross-coupling reactions .
Methodological tip : Prioritize Sonogashira or Suzuki-Miyaura couplings to functionalize the iodine site while preserving the aldehyde moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
